CAPS

描述

3-(环己基氨基)丙磺酸是一种两性离子缓冲剂,广泛应用于生物化学和分子生物学领域。 它特别适用于研究生理pH值以上酶促过程,工作pH值范围为9.7至11.1 。 该化合物以其对碱性蛋白质的高亲和力而闻名,在蛋白质提取和溶解中具有重要价值 .

准备方法

合成路线和反应条件

3-(环己基氨基)丙磺酸的合成通常涉及环己胺与1,3-丙磺内酯的反应。该反应在温和条件下进行,通常在N,N-二甲基甲酰胺 (DMF) 等溶剂的存在下进行。 然后通过结晶或其他合适的方法纯化产物 .

工业生产方法

在工业环境中,3-(环己基氨基)丙磺酸的生产遵循类似的合成路线,但在更大的规模上进行。 连续流动反应器和先进的纯化技术的使用确保了最终产品的产率和纯度 .

化学反应分析

反应类型

3-(环己基氨基)丙磺酸经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,但对其氧化产物的详细研究有限。

还原: 由于该化合物的结构稳定,还原反应并不常见。

常用试剂和条件

涉及3-(环己基氨基)丙磺酸的反应中常用的试剂包括强酸和碱、氧化剂和亲核试剂。 反应条件因所需转化而异,但通常涉及控制温度和溶剂体系 .

主要产物

从涉及3-(环己基氨基)丙磺酸的反应中形成的主要产物取决于具体的反应类型。 例如,取代反应可能会生成具有修饰的磺酸基团的衍生物 .

科学研究应用

Clinical Applications of CAPS

1.1 Therapeutic Interventions

This compound has been the subject of extensive research concerning its treatment options. The primary therapeutic agent used is Canakinumab , a monoclonal antibody that targets interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine involved in the pathogenesis of this compound. Clinical studies have demonstrated that Canakinumab significantly reduces the frequency of fever attacks and improves overall quality of life for patients with this compound .

Table 1: Efficacy of Canakinumab in this compound Treatment

1.2 Neurological Outcomes

Neurological involvement is prevalent among this compound patients, with studies indicating that approximately 71% exhibit neurological symptoms such as headaches and sensorineural hearing loss . The efficacy of Canakinumab in alleviating these symptoms has been documented, emphasizing the need for ongoing neurological assessment in this patient population.

Diagnostic Applications

2.1 Genetic Testing and Biomarkers

Genetic testing plays a critical role in diagnosing this compound. The identification of mutations in the NLRP3 gene is pivotal for confirming a diagnosis. Furthermore, biomarkers such as elevated levels of IL-1β can assist in monitoring disease activity and treatment response .

Table 2: Genetic Markers Associated with this compound

| Genetic Mutation | Associated Symptoms | Diagnostic Method |

|---|---|---|

| NLRP3 | Recurrent fevers, rash | Genetic sequencing |

| IL-1β | Systemic inflammation | Serum cytokine assay |

Research Methodologies

3.1 Cleaved Amplified Polymorphic Sequences (this compound)

In genetic research, Cleaved Amplified Polymorphic Sequences (this compound) are utilized to analyze genetic polymorphisms associated with various conditions, including this compound-related disorders. This technique involves amplifying DNA fragments and digesting them with restriction enzymes to identify variations .

Table 3: Advantages of this compound Technique

| Feature | Description |

|---|---|

| Co-dominance | Allows for the identification of both alleles |

| Ease of interpretation | Simple scoring and interpretation of genotypes |

| Non-radioactive | Safe for clinical applications without radioactive materials |

作用机制

3-(环己基氨基)丙磺酸的作用机制主要涉及其缓冲能力。它将溶液的pH值稳定在其工作范围内,从而为酶促和生化反应保持最佳条件。 该化合物与氢离子相互作用,接受或捐赠氢离子以抵抗pH值的改变 .

相似化合物的比较

3-(环己基氨基)丙磺酸经常与其他缓冲剂进行比较,例如:

N-环己基-2-羟基-3-氨基丙磺酸 (CAPSO): 结构和功能类似,但pH值范围略有不同.

N-环己基-3-氨基丙磺酸 (CHAPS): 另一种对碱性蛋白质具有高亲和力的两性离子缓冲剂.

其他Good缓冲剂: 这些包括HEPES、MOPS和Tricine等化合物,每种化合物都具有独特的pH值范围和缓冲能力.

3-(环己基氨基)丙磺酸的独特性在于其特殊的pH值范围及其对碱性蛋白质的高亲和力,使其在蛋白质化学和相关领域特别有价值 .

生物活性

Capsaicin, the active compound found in chili peppers, is known for its pungent flavor and numerous biological activities. This article provides a comprehensive overview of the biological effects of capsaicin, including its antioxidant, anti-inflammatory, anticancer, and metabolic properties. The analysis is supported by data tables and recent research findings.

Overview of Capsaicin

Capsaicin (chemical structure: C18H27NO3) is a capsaicinoid that primarily acts on the TRPV1 receptor, which is involved in pain sensation and thermoregulation. Its biological activities have made it a subject of extensive research in pharmacology and nutrition.

1. Antioxidant Activity

Capsaicin exhibits significant antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This activity is crucial for preventing cellular damage associated with various diseases.

- Mechanism : Capsaicin enhances the expression of antioxidant enzymes and reduces lipid peroxidation.

- References : Studies indicate that capsaicin can prevent oxidative damage induced by gamma radiation .

2. Anti-inflammatory Effects

Capsaicin has been shown to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes.

- Mechanism : It inhibits the nuclear factor kappa B (NF-κB) pathway, reducing inflammation markers such as COX-2 and TNF-α.

- References : Research highlights its role in managing conditions like arthritis and other inflammatory diseases .

3. Anticancer Properties

Capsaicin demonstrates potential anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Mechanism : It affects multiple signaling pathways, including the inhibition of STAT3 and AP-1 pathways.

- Case Studies : In vitro studies have shown that capsaicin can suppress the growth of various cancer cell lines, including breast, prostate, and colorectal cancers .

4. Metabolic Effects

Recent studies suggest that capsaicin may play a role in metabolic regulation, potentially aiding in weight management and glucose metabolism.

- Mechanism : Capsaicin promotes thermogenesis via activation of TRPV1 receptors, leading to increased energy expenditure.

- References : Clinical trials indicate that capsaicin supplementation can improve insulin sensitivity and reduce body fat .

Table 1: Summary of Biological Activities of Capsaicin

| Activity Type | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits NF-κB pathway | |

| Anticancer | Induces apoptosis | |

| Metabolic Regulation | Activates TRPV1 for thermogenesis |

Table 2: Clinical Studies on Capsaicin's Effects

| Study Focus | Outcome | Reference |

|---|---|---|

| Weight Loss | Significant reduction in body fat | |

| Cancer Cell Lines | Inhibition of growth in vitro | |

| Insulin Sensitivity | Improved response post-supplementation |

Case Study 1: Capsaicin in Cancer Treatment

A study published in Cancer Letters examined the effects of capsaicin on human breast cancer cells. The results showed that capsaicin treatment led to a significant decrease in cell viability and induced apoptosis through caspase activation.

Case Study 2: Capsaicin for Weight Management

A randomized controlled trial assessed the impact of capsaicin supplementation on weight loss among obese individuals. Participants who consumed capsaicin daily experienced a notable reduction in body mass index (BMI) compared to the control group.

属性

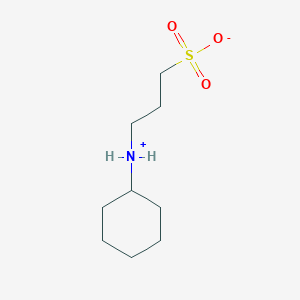

IUPAC Name |

3-(cyclohexylamino)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWWRFATQTVXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061554 | |

| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1135-40-6 | |

| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CAPS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(cyclohexylamino)propanesulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Propanesulfonic acid, 3-(cyclohexylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexylaminopropane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(CYCLOHEXYLAMINO)PROPANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W981O1LXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the interaction between 3-Cyclohexyl-1-propylsulfonic acid and Streptococcus pneumoniae NanB sialidase?

A1: Streptococcus pneumoniae is a bacterium capable of causing serious infections like pneumonia and meningitis. [] A key virulence factor of this bacterium is its NanB sialidase, an enzyme that cleaves sialic acids from host glycoconjugates, aiding bacterial adhesion and colonization. [] Understanding the structural interactions between NanB and potential inhibitors, like 3-Cyclohexyl-1-propylsulfonic acid, is crucial for developing novel anti-pneumococcal therapies. [] The paper provides insights into this interaction at a molecular level, paving the way for the design of more potent and specific NanB inhibitors.

Q2: What structural information about the NanB- 3-Cyclohexyl-1-propylsulfonic acid complex does the research provide?

A2: The research utilizes X-ray crystallography to determine the three-dimensional structure of the NanB sialidase in complex with 3-Cyclohexyl-1-propylsulfonic acid. [] This provides valuable information about:

- Binding Site: The study reveals the precise location within the NanB enzyme where 3-Cyclohexyl-1-propylsulfonic acid binds. []

- Interactions: It elucidates the specific interactions, such as hydrogen bonds and hydrophobic contacts, that occur between the compound and amino acid residues in the enzyme's active site. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。